molecular formula C12H21N3O6S B15130112 For-Met-Ala-Ser

For-Met-Ala-Ser

Cat. No.: B15130112
M. Wt: 335.38 g/mol
InChI Key: FRPHJRVMOFQLPK-UHFFFAOYSA-N
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Description

For-Met-Ala-Ser is a tripeptide composed of the amino acids formylmethionine, alanine, and serine. This compound is significant in various biochemical processes, particularly in protein synthesis and post-translational modifications. The presence of the formyl group at the N-terminus is a characteristic feature in bacterial protein synthesis, making this compound an important molecule for studying bacterial growth and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of For-Met-Ala-Ser involves the stepwise coupling of the amino acids formylmethionine, alanine, and serine. The process typically employs solid-phase peptide synthesis (SPPS) techniques, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Protecting groups are used to prevent unwanted side reactions, and coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into bacterial or yeast expression systems, which then produce the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

For-Met-Ala-Ser undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

For-Met-Ala-Ser exerts its effects primarily through interactions with peptide deformylase, an enzyme involved in removing the formyl group from nascent bacterial proteins. This interaction inhibits bacterial growth by disrupting protein synthesis. The peptide also participates in oxidative stress responses by undergoing oxidation reactions that release free amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

For-Met-Ala-Ser is unique due to the presence of the formyl group at the N-terminus, which is a characteristic feature in bacterial protein synthesis. This makes it a valuable compound for studying bacterial growth and developing antibacterial agents .

Properties

IUPAC Name

2-[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O6S/c1-7(10(18)15-9(5-16)12(20)21)14-11(19)8(13-6-17)3-4-22-2/h6-9,16H,3-5H2,1-2H3,(H,13,17)(H,14,19)(H,15,18)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPHJRVMOFQLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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